molecular formula C21H25NO4 B6561692 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-phenoxyacetamide CAS No. 1091155-46-2

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-phenoxyacetamide

Cat. No.: B6561692
CAS No.: 1091155-46-2
M. Wt: 355.4 g/mol
InChI Key: KRMNRHBYCUEQKT-UHFFFAOYSA-N
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Description

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-2-phenoxyacetamide (hereafter referred to as the target compound) is a synthetic acetamide derivative featuring a tetrahydropyran (oxan) ring substituted with a 2-methoxyphenyl group at the 4-position. The oxane ring is linked via a methylene bridge to the nitrogen of an acetamide moiety, which is further substituted with a phenoxy group. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.8) and a molecular weight of approximately 386 g/mol.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-24-19-10-6-5-9-18(19)21(11-13-25-14-12-21)16-22-20(23)15-26-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMNRHBYCUEQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-phenoxyacetamide typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate oxan-4-yl derivatives under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted amides and ethers.

Scientific Research Applications

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The target compound’s structural analogs vary in substituents, heterocyclic cores, and functional groups, leading to differences in bioactivity and pharmacokinetics. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound Tetrahydropyran 2-Methoxyphenyl, phenoxy ~386 Ether, acetamide, oxane
2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide Coumarin 4-Methoxyphenoxy, coumarin ~421 Coumarin, phenoxy, acetamide
N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide Phenyl-sulfonamide 2-Methoxyphenyl, sulfonamide ~334 Sulfonamide, acetamide
N-[(2-Methoxyphenyl)methyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide Triazole-thioether 2-Methoxyphenyl, triazolethio ~292 Triazole, thioether, acetamide
N-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-2,2-diphenylacetamide Tetrahydropyran 4-Methoxyphenyl, diphenyl ~456 Diphenyl, acetamide, oxane
Key Observations:
  • Positional Isomerism : The target compound’s 2-methoxyphenyl group (vs. 4-methoxy in ) may enhance steric interactions with hydrophobic enzyme pockets .
  • Functional Groups : Sulfonamide-containing analogs (e.g., ) exhibit strong hydrogen-bonding capabilities (N–H···O), whereas the target compound’s ether and acetamide groups prioritize moderate polarity and solubility .
Key Findings:
  • The target compound’s phenoxy group may enhance binding to aromatic residues in enzyme active sites, similar to coumarin derivatives .
  • Sulfonamide analogs (e.g., ) show higher solubility due to polar sulfonamide groups but lower membrane permeability compared to the target compound .
  • Triazole-thioether analogs (e.g., ) demonstrate redox-modulating activity, a property less pronounced in the target compound due to the absence of sulfur .

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